molecular formula C4H11ClFNO B2497202 (2R)-1-Fluoro-3-methoxypropan-2-amine;hydrochloride CAS No. 2361610-41-3

(2R)-1-Fluoro-3-methoxypropan-2-amine;hydrochloride

Cat. No. B2497202
CAS RN: 2361610-41-3
M. Wt: 143.59
InChI Key: HDBDMRBNDCTOQS-WCCKRBBISA-N
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Description

"(2R)-1-Fluoro-3-methoxypropan-2-amine;hydrochloride" represents a chemical compound with potential significance in various scientific fields due to its unique molecular structure that includes a fluorine atom and a methoxy group. Such molecular features often contribute to the compound's reactivity and physical properties, making it a subject of interest for synthesis and application in organic chemistry and materials science.

Synthesis Analysis

The synthesis of fluorine-containing organic compounds, such as "this compound," often involves methods that introduce the fluorine atom efficiently into the molecular framework. A relevant technique includes the anodic methoxylation of N-(fluoroethyl)amines, demonstrating the introduction of methoxy groups in proximity to the fluorine atom, which is critical for generating specific fluorinated compounds with desired properties (Fuchigami & Ichikawa, 1994).

Molecular Structure Analysis

The molecular structure of fluorinated compounds is significantly influenced by the presence of fluorine, which affects the compound's electronic properties and conformation. The study of 3-fluoro-4-hydroxyprolines provides insight into how fluorination alters the pyrrolidine ring pucker and the trans:cis amide bond ratio, impacting molecular recognition and the overall 3D conformation of the compound (Testa et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving fluorinated compounds are diverse and can lead to a range of products depending on the reactants and conditions. For example, the electrophilic fluorination of hydroxy-substituted organic molecules with N–F class fluorinating reagents showcases the reactivity of such molecules and the role of fluorine in directing the outcome of chemical transformations (Zupan et al., 1995).

Physical Properties Analysis

The physical properties of fluorinated organic compounds, such as solubility, boiling point, and stability, are often distinct from their non-fluorinated counterparts. These properties are influenced by the fluorine atom's electronegativity and its effect on the molecular dipole moment, which can be observed in the synthesis and properties of compounds like fluorohydroxyacetone (Pero et al., 1977).

Chemical Properties Analysis

The chemical properties of fluorinated compounds, including reactivity, acidity, and the ability to participate in specific chemical reactions, are significantly impacted by the fluorine atom. The synthesis and reactivity of fluorinated aziridines, for instance, demonstrate how the presence of fluorine influences the behavior of aziridines in nucleophilic ring-opening reactions, leading to divergent products based on the fluorine substitution pattern (Verniest et al., 2007).

Scientific Research Applications

Histochemical Detection Enhancements

Hydrochloric acid catalysis of the formaldehyde condensation reaction has been shown to enhance the histochemical detection of certain amines, including 3-methoxy-4-hydroxyphenylethylamine, by significantly increasing fluorescence yield. This improvement allows for more sensitive detection of these compounds, demonstrating the compound's potential in improving histochemical analysis methods (Björklund & Stenevi, 1970).

Organic Synthesis and Catalysis

In organic chemistry, the anodic methoxylation of N-(fluoroethyl)amines to introduce methoxy groups selectively demonstrates the compound's utility in synthesizing fluoroalkylated building blocks. This process highlights its role in facilitating the construction of carbon-carbon bonds, particularly in positions adjacent to trifluoromethyl and difluoromethyl groups, which are challenging to achieve through other methods (Fuchigami & Ichikawa, 1994).

Fluorescence Probes for Metal Ions

The compound's derivatives have been utilized in developing highly selective and sensitive fluorescence probes for detecting metal ions, such as copper(II) in biological systems. These probes offer specificity and rapid detection capabilities, essential for applications ranging from environmental monitoring to healthcare diagnostics (Chen et al., 2009).

Advanced Materials and Chemical Sensing

Further research has led to the synthesis of fluoro-hydroxyprolines, which exhibit altered molecular recognition properties due to modifications in the pyrrolidine ring pucker and amide bond ratios. These findings are crucial for developing new materials and drug discovery, illustrating the compound's role in enhancing our understanding of molecular interactions (Testa et al., 2018).

properties

IUPAC Name

(2R)-1-fluoro-3-methoxypropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10FNO.ClH/c1-7-3-4(6)2-5;/h4H,2-3,6H2,1H3;1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBDMRBNDCTOQS-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CF)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H](CF)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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